beta-Alanylalanine
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Overview
Description
Beta-Alanylalanine is a dipeptide composed of beta-alanine and alanine Beta-alanine is a naturally occurring beta amino acid, while alanine is an alpha amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Alanylalanine can be synthesized through chemical and biological methods. The chemical synthesis involves the reaction of beta-alanine with alanine under specific conditions. One common method is the use of carbodiimide coupling agents to facilitate the formation of the peptide bond between the two amino acids. The reaction typically occurs in an aqueous or organic solvent at a controlled temperature and pH.
Industrial Production Methods
In industrial settings, this compound can be produced using enzymatic synthesis. This method involves the use of enzymes such as aspartate decarboxylase to catalyze the reaction between beta-alanine and alanine. The enzymatic method is preferred due to its higher specificity, milder reaction conditions, and lower energy consumption compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanylalanine can undergo various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Beta-Alanylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide bond formation and hydrolysis.
Medicine: this compound is investigated for its potential role in enhancing muscle endurance and reducing fatigue.
Industry: It is used in the production of various industrial chemicals, including food additives and pharmaceuticals.
Mechanism of Action
The mechanism of action of beta-Alanylalanine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The compound can also act as a precursor for the synthesis of other bioactive molecules, such as carnosine, which plays a role in muscle endurance and pH regulation.
Comparison with Similar Compounds
Similar Compounds
Beta-Alanine: A beta amino acid that serves as a precursor for carnosine synthesis.
Alanine: An alpha amino acid involved in protein synthesis and energy production.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its role in muscle endurance.
Uniqueness
Beta-Alanylalanine is unique due to its combination of beta-alanine and alanine, which allows it to exhibit properties of both amino acids
Properties
Molecular Formula |
C6H12N2O3 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R)-2-(3-aminopropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChI Key |
OSOCQWFTTAPWEK-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CCN |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
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